molecular formula C5H8Br2O B1266779 2-Bromo-3-methylbutyryl bromide CAS No. 26464-05-1

2-Bromo-3-methylbutyryl bromide

Cat. No. B1266779
CAS RN: 26464-05-1
M. Wt: 243.92 g/mol
InChI Key: HFAUMPWMNPYULN-UHFFFAOYSA-N
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Description

"2-Bromo-3-methylbutyryl bromide" is a brominated compound that plays a significant role in various chemical syntheses and reactions. Although direct studies on this specific compound are limited, insights can be derived from research on closely related brominated compounds and their behavior in chemical reactions.

Synthesis Analysis

The synthesis of compounds similar to "2-Bromo-3-methylbutyryl bromide" involves bromination reactions under specific conditions. For instance, the bromination of 3-(methylfur-2-yl)- and 3-(methylfur-3-yl)-3-(diethoxyphosphoryl) acrylates with N-bromosuccinimide highlights the reactivity of methyl groups in the presence of bromine, under radical initiation conditions (Pevzner, 2021). Similarly, the synthesis of "2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide" provides insights into the introduction of bromine into complex molecular frameworks, showcasing the adaptability of bromine in synthetic chemistry (Kulai & Mallet-Ladeira, 2016).

Molecular Structure Analysis

The molecular structure of brominated compounds, including "2-Bromo-3-methylbutyryl bromide," often exhibits unique electronic and steric characteristics due to the presence of the bromine atom. These features significantly influence their reactivity and interaction with other molecules. The analysis of the molecular structure of "2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide" through NMR, FT-IR spectroscopies, and X-ray diffraction reveals the impact of bromine on the overall molecular configuration and electronic properties (Kulai & Mallet-Ladeira, 2016).

Chemical Reactions and Properties

Brominated compounds, akin to "2-Bromo-3-methylbutyryl bromide," participate in a wide range of chemical reactions, including radical initiations, coupling reactions, and polymerizations. The copper(I) bromide/N-(n-octyl)-2-pyridylmethanimine-mediated living-radical polymerization using 2-bromoisobutyryl functionalized carbosilane dendrimers as initiators exemplifies the versatility of brominated initiators in polymer chemistry (Hovestad et al., 2000).

Physical Properties Analysis

The physical properties of brominated compounds like "2-Bromo-3-methylbutyryl bromide" are influenced by the presence of the bromine atom, which affects their boiling point, density, and solubility. While specific data on this compound may not be readily available, insights into the physical properties can be inferred from studies on related brominated molecules.

Chemical Properties Analysis

The chemical properties of "2-Bromo-3-methylbutyryl bromide" are characterized by its reactivity, particularly in substitution and elimination reactions. The kinetics of 2-bromo-3-methylbutyric acid in the gas phase study provides valuable information on the behavior of similar brominated compounds under thermal conditions, indicating a preference for certain reaction pathways over others (Chuchani & Dominguez, 1995).

Scientific Research Applications

Alternatives to Methyl Bromide

2-Bromo-3-methylbutyryl bromide has relevance in research exploring alternatives to methyl bromide, a widely used fumigant mandated for phase-out due to its ozone-depleting properties. Studies focus on its potential in soil-borne plant pathology and post-harvest entomology, with specific emphasis on strawberry, pepper, tomato, and nursery cropping systems (Schneider et al., 2003).

Synthesis of Organic Compounds

The compound plays a role in the synthesis of various organic chemicals. It's been used in the preparation of 2-Methyl-2-hydroxy-1-phenyl-1-butanone, a process involving chlorination and hydrolysis in the presence of sodium hydroxide and carbon tetrachloride (Fan Li-chang, 2008).

Initiators in Polymerization

It is utilized in creating dual initiators for combining quasiliving carbocationic polymerization and atom transfer radical polymerization, contributing to the production of poly(isobutylene-b-methyl acrylate) diblock copolymers (Zhu & Storey, 2010).

Initiating Star Polymers for Biomedical Applications

2-Bromo-3-methylbutyryl bromide is instrumental in synthesizing star polymers with well-defined structures using atom transfer radical polymerization, particularly for biomedical applications (Jianshu Li & H. Xiao, 2005).

Corrosion Protection

In corrosion science, it's part of a compound showing high inhibition efficiency in protecting X70 steel, highlighting its potential in industrial applications (Xia et al., 2015).

Biocatalysis in Chemical Production

The compound has a role in biocatalysis, specifically in the enzymatic production of (S)-4-bromo-3-hydroxybutyrate, an intermediate for statin compounds. Despite challenges due to bromide's toxicity in biocatalysis, recent advancements have improved its applicability (Asako et al., 2009).

Soil Fumigation Research

Research on the movement and volatilization of propargyl bromide, a potential replacement for methyl bromide, in soil, has implications for understanding the environmental impact and effectiveness of such compounds in agriculture (Allaire et al., 2004).

Environmental Management

2-Bromo-3-methylbutyryl bromide is studied in the context of environmental science for managing emissions and degradation of fumigants like methyl bromide, crucial for reducing ozone depletion (Yang et al., 2015).

Plant Pathogen Management

The compound has been explored in managing soil pathogens in agricultural systems, particularly as an alternative to methyl bromide in controlling nematodes in high-value crops like vegetables and strawberries (Zasada et al., 2010).

Catalysis and Chemical Reactions

Its role in catalysis, specifically in S_N2 reactions and the synthesis of organic compounds like 4-bromo-3-methylanisole, underscores its importance in chemical engineering and synthesis processes (Forssten et al., 2001).

Safety And Hazards

2-Bromo-3-methylbutyryl bromide is flammable and its containers may explode when heated . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . It is suspected of causing genetic defects and may cause damage to organs (Central nervous system) through prolonged or repeated exposure .

properties

IUPAC Name

2-bromo-3-methylbutanoyl bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8Br2O/c1-3(2)4(6)5(7)8/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFAUMPWMNPYULN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60949345
Record name 2-Bromo-3-methylbutanoyl bromide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-methylbutyryl bromide

CAS RN

26464-05-1
Record name 2-Bromo-3-methylbutanoyl bromide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-3-methylbutyryl bromide
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Record name 2-Bromo-3-methylbutanoyl bromide
Source EPA DSSTox
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Record name 2-bromo-3-methylbutyryl bromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
EC Lee - 2007 - dspace.mit.edu
The development of an improved synthesis of nucleophilic planar-chiral catalysts is described in Chapter 1. This route is amenable to scale-up and preparative chiral HPLC is …
Number of citations: 2 dspace.mit.edu
UH Lindberg, SO Thorberg, S Bengtsson… - Journal of medicinal …, 1978 - ACS Publications
III IV pound is about equally active on the 5-HT and NA up-take. 15 In order to avoid the formation of chlorphentermine under in vivo conditions, which abolishes the se-lectivity for the 5-…
Number of citations: 103 pubs.acs.org

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